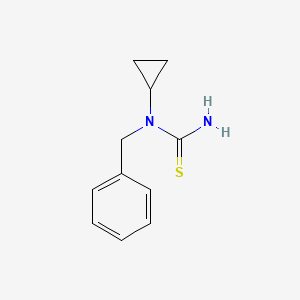

N-Benzyl-N-cyclopropylthiourea

Description

N-Benzyl-N-cyclopropylthiourea is a thiourea derivative featuring a benzyl group and a cyclopropyl substituent attached to the thiourea core (N–CS–N). Thioureas are characterized by their –NH–CS–NH– backbone, which can be functionalized with diverse substituents to modulate chemical, physical, and biological properties.

Propriétés

Numéro CAS |

89563-47-3 |

|---|---|

Formule moléculaire |

C11H14N2S |

Poids moléculaire |

206.31 g/mol |

Nom IUPAC |

1-benzyl-1-cyclopropylthiourea |

InChI |

InChI=1S/C11H14N2S/c12-11(14)13(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) |

Clé InChI |

RXXHRXYRWHBVBN-UHFFFAOYSA-N |

SMILES |

C1CC1N(CC2=CC=CC=C2)C(=S)N |

SMILES canonique |

C1CC1N(CC2=CC=CC=C2)C(=S)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Thiourea Derivatives

2.2. Structural and Conformational Differences

Crystallographic studies highlight how substituents influence molecular geometry:

- 1-Benzoyl-3-(4-n-butylphenyl)thiourea () adopts a planar conformation due to intramolecular hydrogen bonding between the benzoyl carbonyl and thiourea NH. The flexible n-butyl chain may enhance solubility but reduce rigidity .

- The benzyl group’s aromaticity may promote π-π stacking interactions absent in aliphatic-substituted analogs.

2.3. Electrochemical Properties

Cyclic voltammetry (CV) of N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea () revealed reduction peaks at −0.85 V (nitro group) and −1.25 V (cyano group), indicating redox activity relevant to antimicrobial mechanisms . N-Benzyl-N-cyclopropylthiourea, lacking such electroactive groups, may rely on non-redox pathways (e.g., membrane disruption) for bioactivity.

Tabulated Comparison of Key Compounds

Discussion of Functional Group Impact

- Benzyl vs. Benzoyl : Benzyl (electron-donating) may improve lipid solubility, whereas benzoyl (electron-withdrawing) enhances electrophilicity for target binding .

- Cyclopropyl vs. n-Butyl : Cyclopropyl’s rigidity may reduce metabolic degradation but limit conformational adaptability compared to flexible n-alkyl chains .

- Nitro/Cyano vs. Hydrocarbon: Polar groups (nitro, cyano) enhance redox activity and hydrogen bonding, whereas hydrocarbon substituents prioritize hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.